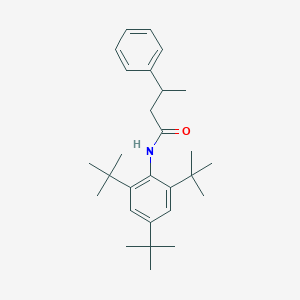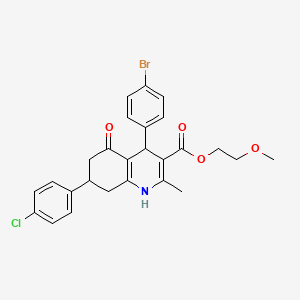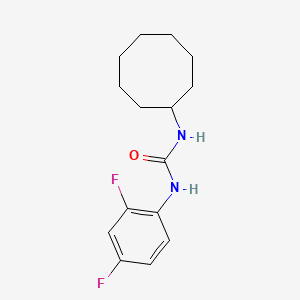
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TBBPA, and it is commonly used as a flame retardant in the production of electronic devices such as computers, televisions, and mobile phones. In recent years, TBBPA has been the subject of extensive research due to its potential effects on human health and the environment.
作用機序
The mechanism of action of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer. TBBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TBBPA can have both beneficial and detrimental effects on human health and the environment. On one hand, TBBPA has been shown to have potential therapeutic effects in the treatment of certain types of cancer. On the other hand, TBBPA has been shown to have negative effects on the environment, such as the disruption of aquatic ecosystems and the potential to accumulate in the food chain.
実験室実験の利点と制限
The advantages of using 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide in lab experiments include its potential therapeutic effects and its ability to reduce the flammability of electronic devices. However, the use of TBBPA in lab experiments also has limitations, such as its potential negative effects on the environment and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide, including the development of new flame retardants that are more environmentally friendly, the exploration of its potential therapeutic effects in the treatment of cancer and other diseases, and the investigation of its potential effects on human health and the environment. Further research is needed to fully understand the mechanism of action of TBBPA and its potential side effects, as well as to develop safer alternatives to this compound.
In conclusion, 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While TBBPA has shown potential therapeutic effects and has been effective in reducing the flammability of electronic devices, further research is needed to fully understand its mechanism of action and potential side effects. The development of new flame retardants that are more environmentally friendly and the exploration of its potential therapeutic effects in the treatment of cancer and other diseases are promising future directions for research on this compound.
合成法
The synthesis of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide can be achieved through several methods, including Friedel-Crafts acylation, Sonogashira coupling, and Suzuki coupling. The most commonly used method for synthesizing TBBPA is the Friedel-Crafts acylation, which involves the reaction of 2,4,6-tri-tert-butylphenol with benzoyl chloride in the presence of a Lewis acid catalyst.
科学的研究の応用
TBBPA has been extensively studied for its potential applications in various fields, including the development of new flame retardants, the treatment of certain diseases, and the production of new materials. In the field of flame retardants, TBBPA has been shown to be effective in reducing the flammability of electronic devices without compromising their performance. In the medical field, TBBPA has been studied for its potential to treat certain types of cancer, including breast cancer and prostate cancer.
特性
IUPAC Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO/c1-19(20-14-12-11-13-15-20)16-24(30)29-25-22(27(5,6)7)17-21(26(2,3)4)18-23(25)28(8,9)10/h11-15,17-19H,16H2,1-10H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNIVWPAFTFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)


![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)